molecular formula C15H13N3O2S B2549757 N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-18-2

N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2549757
CAS No.: 851978-18-2
M. Wt: 299.35
InChI Key: UEPACIPBTCGAQZ-UHFFFAOYSA-N
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Description

N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Scientific Research Applications

N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications, including:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with benzohydrazides. One common method involves the reaction of 2-amino-4-methoxybenzothiazole with benzohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides
  • 2-(benzo[d]thiazol-2-yl)phenol

Uniqueness

N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is unique due to the presence of the methoxy group at the fourth position of the benzothiazole ring. This structural feature enhances its biological activity and selectivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-11-8-5-9-12-13(11)16-15(21-12)18-17-14(19)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPACIPBTCGAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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